REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[C:5](Cl)=[N:6][CH:7]=[CH:8][CH:9]=1.[CH2:11]([OH:14])[CH2:12][OH:13]>>[Br:3][C:4]1[C:5]([O:13][CH2:12][CH2:11][OH:14])=[N:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
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Name
|
|
Quantity
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1.6 g
|
Type
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reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at rt for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated at 130° Celsius under a N2 atmosphere overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
before cooling to rt
|
Type
|
CUSTOM
|
Details
|
to FCC purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |